Cas no 54013-91-1 (1-2-(propan-2-yloxy)phenylpiperazine)

1-2-(Propan-2-yloxy)phenylpiperazine is a phenylpiperazine derivative with potential applications in pharmaceutical and chemical research. Its structure features a piperazine ring linked to a phenyl group substituted with an isopropoxy moiety, offering versatility in synthetic modifications. This compound is of interest due to its potential as a precursor in the development of bioactive molecules, particularly in CNS-targeted research. The isopropoxy group enhances lipophilicity, which may influence pharmacokinetic properties. It is typically handled under controlled conditions due to its reactive nature. Researchers value this compound for its utility in structure-activity relationship (SAR) studies and as a building block in medicinal chemistry. Proper storage and handling are recommended to maintain stability.
1-2-(propan-2-yloxy)phenylpiperazine structure
54013-91-1 structure
Product Name:1-2-(propan-2-yloxy)phenylpiperazine
CAS No:54013-91-1
MF:C13H20N2O
MW:220.310703277588
MDL:MFCD11872794
CID:355814
PubChem ID:10944016
Update Time:2025-10-29

1-2-(propan-2-yloxy)phenylpiperazine Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 1-[2-(1-methylethoxy)phenyl]-
    • 1-(2-propan-2-yloxyphenyl)piperazine
    • 1-2-(propan-2-yloxy)phenylpiperazine
    • 2-isopropoxyphenyl piperazine
    • 1-(2-Isopropoxy-phenyl)-piperazine
    • EN300-204409
    • FT-0741526
    • 54013-91-1
    • PD178845
    • 1-[2-(1-methylethoxy)phenyl]piperazine
    • 1-[2-(propan-2-yloxy)phenyl]piperazine
    • QJULELIONYLITF-UHFFFAOYSA-N
    • 1-[2-(methylethoxy)phenyl]piperazine
    • AKOS010941535
    • 1-(2-isopropoxyphenyl)piperazine
    • N-[2-(1-methylethoxy)phenyl]piperazine
    • SCHEMBL3867980
    • BDBM50017448
    • DTXSID40449277
    • CHEMBL9669
    • MDL: MFCD11872794
    • Inchi: 1S/C13H20N2O/c1-11(2)16-13-6-4-3-5-12(13)15-9-7-14-8-10-15/h3-6,11,14H,7-10H2,1-2H3
    • InChI Key: QJULELIONYLITF-UHFFFAOYSA-N
    • SMILES: O(C(C)C)C1C=CC=CC=1N1CCNCC1

Computed Properties

  • Exact Mass: 220.1577
  • Monoisotopic Mass: 220.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 24.5Ų

Experimental Properties

  • PSA: 24.5

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Additional information on 1-2-(propan-2-yloxy)phenylpiperazine

Compound CAS No. 54013-91-1: 1-(2-(Propan-2-yloxy)phenyl)piperazine

The compound with CAS number 54013-91-1, commonly referred to as 1-(2-(Propan-2-yloxy)phenyl)piperazine, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a piperazine ring with a substituted phenyl group. The piperazine moiety is a six-membered ring containing two nitrogen atoms, while the phenyl group is substituted with a propan-2-yloxy group at the 2-position. This combination makes the compound highly versatile and interesting for various applications.

Recent studies have highlighted the potential of 1-(2-(Propan-2-yloxy)phenyl)piperazine in drug discovery and development. The piperazine ring is known for its ability to form hydrogen bonds, which is a critical property for drug molecules interacting with biological targets. Additionally, the propan-2-yloxy group introduces steric hindrance and hydrophobicity, which can influence the compound's solubility, permeability, and binding affinity. These properties make it an attractive candidate for designing bioactive molecules targeting various therapeutic areas.

In terms of synthesis, 1-(2-(Propan-2-yloxy)phenyl)piperazine can be prepared through several routes, including nucleophilic aromatic substitution and coupling reactions. One common method involves the reaction of piperazine with a suitably activated aryl halide in the presence of a catalyst. The use of microwave-assisted synthesis has also been reported, which significantly reduces reaction time while maintaining high yields. Researchers have explored green chemistry approaches to synthesize this compound, emphasizing sustainability and environmental friendliness.

The application of 1-(2-(Propan-2-yloxy)phenyl)piperazine extends beyond pharmaceuticals. It has been investigated as a building block in materials science, particularly in the development of advanced polymers and coatings. The compound's ability to form stable covalent bonds makes it suitable for creating materials with enhanced mechanical and thermal properties. Recent advancements in click chemistry have further expanded its utility in constructing complex molecular architectures.

From an environmental perspective, understanding the fate and behavior of 1-(2-(Propan-2-yloxy)phenyl)piperazine in natural systems is crucial. Studies have shown that the compound undergoes biodegradation under specific conditions, though its persistence varies depending on environmental factors such as temperature and microbial activity. Regulatory agencies are increasingly focusing on assessing the ecological risks associated with such compounds to ensure their safe use and disposal.

In conclusion, 1-(2-(Propan-2-yloxy)phenyl)piperazine (CAS No. 54013-91-1) is a multifaceted compound with promising applications across diverse fields. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in modern scientific research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an even more significant role in future innovations.

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